

# discovery of ethyl diazoacetate by Theodor Curtius

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## Compound of Interest

Compound Name: Ethyl diazoacetate

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An In-depth Technical Guide to the Discovery of **Ethyl Diazoacetate** by Theodor Curtius

## Introduction

In 1883, the landscape of organic chemistry was significantly altered by the German chemist Theodor Curtius through his discovery of **ethyl diazoacetate** (EDA).<sup>[1][2]</sup> This versatile diazo compound, with the chemical formula  $\text{N}=\text{N}=\text{CHC}(\text{O})\text{OC}_2\text{H}_5$ , has since become an indispensable reagent in organic synthesis.<sup>[1][3]</sup> It serves as a crucial precursor for carbenes, enabling a wide array of chemical transformations, most notably the cyclopropanation of alkenes.<sup>[1][4]</sup> Curtius's work not only introduced a new class of compounds but also laid the groundwork for numerous subsequent discoveries in the field, including the Curtius rearrangement.<sup>[2][5]</sup> This technical guide provides a detailed overview of the original synthesis of **ethyl diazoacetate**, its experimental protocols, and the properties of this important molecule.

## The Synthesis of Ethyl Diazoacetate: The Curtius Method

Theodor Curtius first prepared **ethyl diazoacetate** through the diazotization of glycine ethyl ester.<sup>[1]</sup> The foundational method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in an aqueous solution, typically in the presence of a weak acid or a buffer system to maintain a suitable pH.<sup>[6][7]</sup> The overall reaction is a classic example of generating a diazo compound from a primary amine.

## Experimental Protocol

The following protocol is a representative procedure adapted from established methods based on Curtius's original discovery.<sup>[6][7][8]</sup>

### Materials and Equipment:

- Glycine ethyl ester hydrochloride
- Sodium nitrite ( $\text{NaNO}_2$ )
- Sodium acetate
- 10% Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Ethyl ether (ethanol-free)
- 10% Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Reaction flask with a stirrer
- Separatory funnel
- Ice-salt bath

### Procedure:

- A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is prepared in the reaction flask.
- The flask is cooled to 0-2°C using an ice-salt bath.<sup>[6]</sup>
- A cold aqueous solution of sodium nitrite is added to the flask while stirring, maintaining the low temperature.<sup>[6]</sup>
- Cold, ethanol-free ethyl ether is added to the reaction mixture, followed by the slow, dropwise addition of cold 10% sulfuric acid.<sup>[6][8]</sup> The temperature must be kept below 2°C

throughout this process.[6]

- After a brief reaction time (approx. 5 minutes), the ether layer, now yellow with the dissolved **ethyl diazoacetate**, is quickly separated from the aqueous layer.[6] The rapid separation is crucial as **ethyl diazoacetate** is susceptible to decomposition in acidic conditions.[6]
- The ether layer is immediately washed with a cold 10% sodium carbonate solution until it is neutral to moist litmus paper.[6]
- The neutralized ether solution is then dried over anhydrous sodium sulfate.[6]
- The process of adding ether and sulfuric acid to the aqueous layer can be repeated to maximize the extraction of the product.[8]
- The ether is carefully removed from the combined, dried extracts, preferably under reduced pressure and at a low temperature, to yield crude **ethyl diazoacetate** as a yellow oil.[8]

#### Safety Precautions:

- **Ethyl diazoacetate** is explosive, especially when heated or distilled at atmospheric pressure.[6][7] All operations should be conducted in a well-ventilated fume hood, and distillation, if necessary, must be performed under high vacuum and with extreme caution.[7]
- Diazo compounds are toxic and can cause sensitization.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

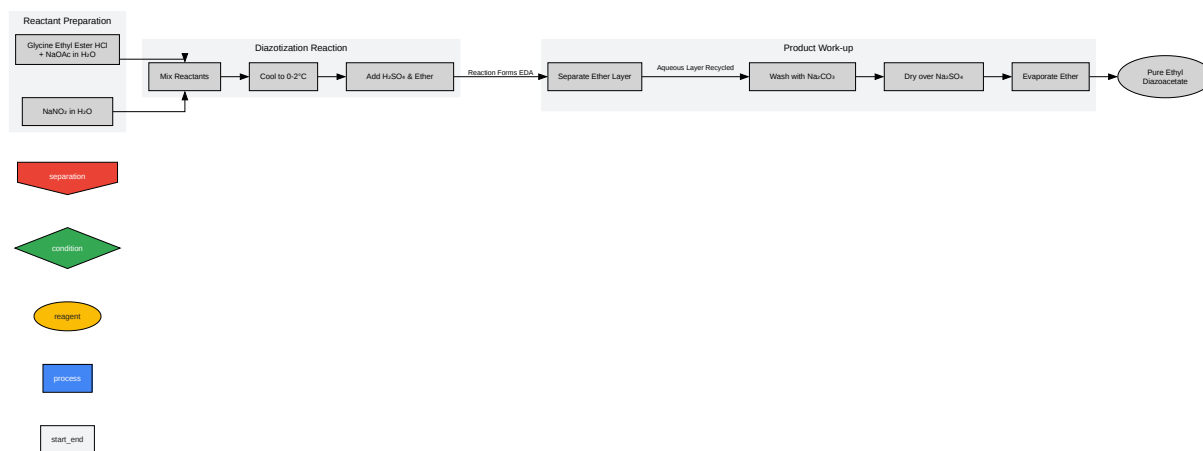
## Quantitative Data

The table below summarizes the typical quantities and yields for the synthesis of **ethyl diazoacetate** based on a common laboratory-scale preparation.[6]

Reagent/Product	Molar Mass ( g/mol )	Amount (moles)	Mass/Volume	Role	Yield
Glycine ethyl ester hydrochloride	139.57	1.0	140 g	Starting Material	-
Sodium Nitrite	69.00	1.15	80 g	Diazotizing Agent	-
Sodium Acetate	82.03	-	3 g	Buffer	-
10% Sulfuric Acid	98.08	-	3 mL + 15 mL	Acid Catalyst	-
Ethyl Ether	74.12	-	2 x 80 mL	Extraction Solvent	-
Ethyl Diazoacetate	114.10	-	-	Product	~79-88% <a href="#">[7]</a>

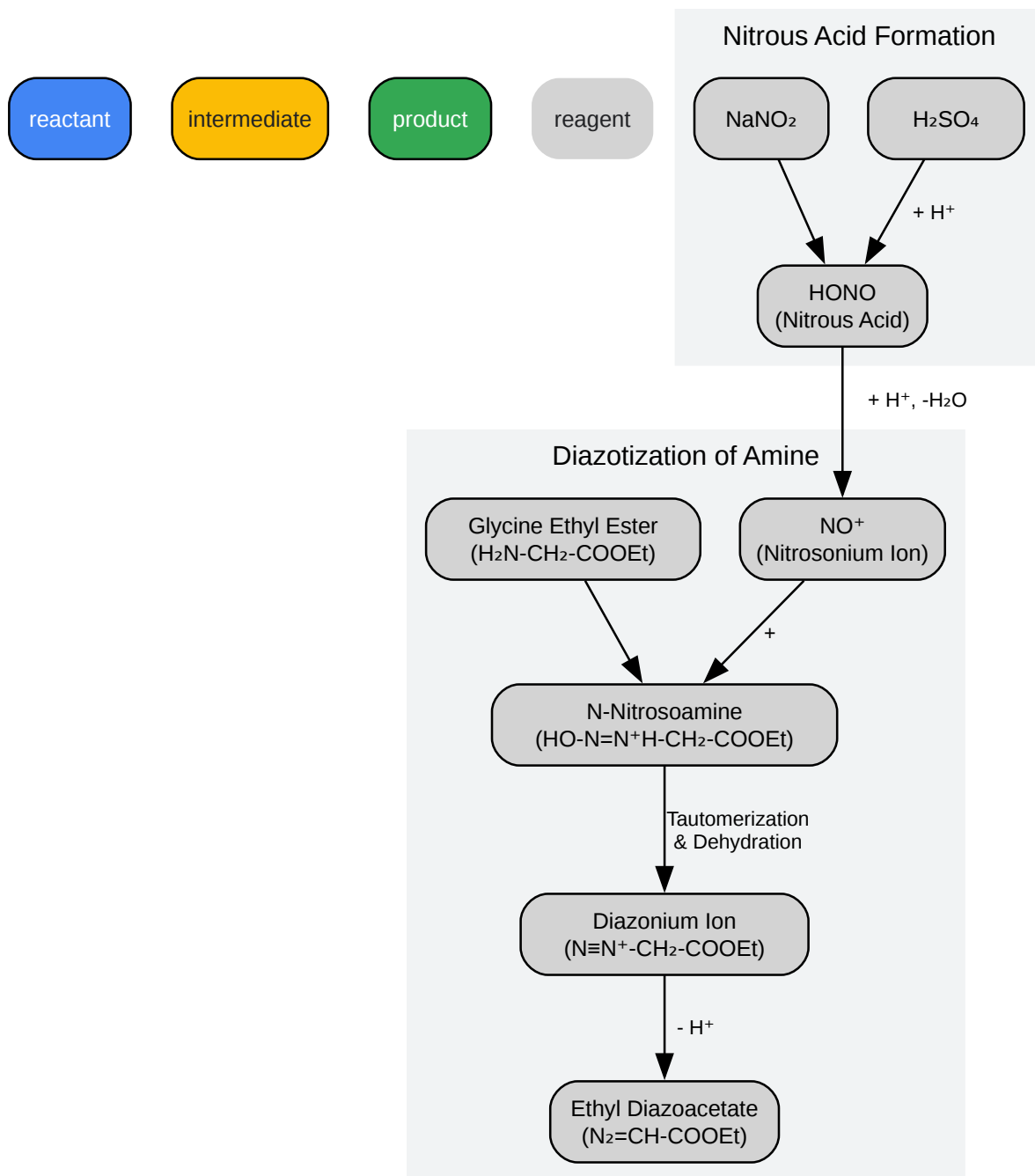
## Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.



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Caption: Experimental workflow for the synthesis of **ethyl diazoacetate**.



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Caption: Simplified reaction mechanism for the formation of **ethyl diazoacetate**.

## Properties of Ethyl Diazoacetate

**Ethyl diazoacetate** is a yellow oil with distinct physical and chemical properties. Its high reactivity makes it a valuable synthetic intermediate, but also necessitates careful handling.

Property	Value	Reference
Chemical Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molar Mass	114.10 g/mol	[1][9]
Appearance	Yellow oil	[1]
Density	1.085 g/cm <sup>3</sup>	[1]
Boiling Point	Explodes at atmospheric pressure; B.p. 29–31°C at 5 mm Hg	[7]
Refractive Index	n <sub>D</sub> <sup>25</sup> 1.4616 - 1.462	[7]
Key Hazards	Explosive, toxic, potential sensitizer	[6][7][10]

## Conclusion

Theodor Curtius's discovery of **ethyl diazoacetate** in 1883 was a pivotal moment in organic chemistry, introducing a compound that would become a cornerstone of synthetic methodology. [1][2] The original method of synthesis, involving the diazotization of glycine ethyl ester, remains a fundamental and instructive preparation. While the hazardous nature of **ethyl diazoacetate** demands respect and careful handling, its utility in forming carbon-carbon bonds, particularly in cyclopropanation and insertion reactions, ensures its continued importance for researchers and drug development professionals. [1][3] The principles established by Curtius over a century ago continue to underpin modern synthetic strategies, highlighting the enduring legacy of his pioneering work.

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